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molecular formula C6H2BrF2NO2 B065052 4-Bromo-2,5-difluoronitrobenzene CAS No. 167415-27-2

4-Bromo-2,5-difluoronitrobenzene

Cat. No. B065052
M. Wt: 237.99 g/mol
InChI Key: GJFYMYJYPARISZ-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

A solution of 2 M sodium trimethylsilanolate (15.6, 31.1 mmol) in THF was added dropwise to 4-bromo-2,5-difluoronitrobenzene (2.47 g, 10.4 mmol) under a nitrogen atmosphere. A bright red suspension was formed, and the mixture was refluxed for 27 hours. The mixture was cooled to room temperature and concentrated. Water (6 mL) was added, and the solution was acidified with a 10% HCl solution, extracted with DCM (70 mL×2). The organic layers were combined and concentrated to give 5-bromo-4-fluoro-2-nitrophenol (5.05 g, 2.06%). MS m/z: 236 (M+1). 1H NMR (400 MHz, CD3OD) δ ppm 7.48 (d, J=5.87 Hz, 1H), 7.95 (d, J=8.41 Hz, 1H).
Name
sodium trimethylsilanolate
Quantity
31.1 mmol
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O-:3].[Na+].[Br:7][C:8]1[C:13]([F:14])=[CH:12][C:11]([N+:15]([O-:17])=[O:16])=[C:10](F)[CH:9]=1>C1COCC1>[Br:7][C:8]1[C:13]([F:14])=[CH:12][C:11]([N+:15]([O-:17])=[O:16])=[C:10]([OH:3])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
sodium trimethylsilanolate
Quantity
31.1 mmol
Type
reactant
Smiles
C[Si]([O-])(C)C.[Na+]
Name
Quantity
2.47 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)[N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A bright red suspension was formed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 27 hours
Duration
27 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water (6 mL) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (70 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)O)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: PERCENTYIELD 2.06%
YIELD: CALCULATEDPERCENTYIELD 205.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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